3-(phenylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide
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Overview
Description
3-(phenylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide is a compound that belongs to the class of pyrazolo[1,5-a]pyridine derivatives
Scientific Research Applications
3-(phenylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide has several scientific research applications:
Mechanism of Action
Target of Action
Compounds with a pyrazolo[1,5-a]pyrimidine scaffold have been found to have varied and significant biological activities . They have been identified as strategic compounds for optical applications and have been used in the treatment of diverse array of diseases .
Mode of Action
For instance, some compounds with a pyrazolo[1,5-a]pyrimidine scaffold have been found to inhibit certain enzymes .
Biochemical Pathways
Compounds with a pyrazolo[1,5-a]pyrimidine scaffold have been found to affect various biological processes, including metabolism and aging .
Pharmacokinetics
Compounds with a pyrazolo[1,5-a]pyrimidine scaffold have been found to have varied pharmacokinetic properties .
Result of Action
Compounds with a pyrazolo[1,5-a]pyrimidine scaffold have been found to exhibit various biological activities, including antimicrobial, anticancer, antianxiety, anti-proliferative, analgesic, and antioxidant activities .
Action Environment
The synthesis of compounds with a pyrazolo[1,5-a]pyrimidine scaffold has been found to be influenced by various factors, including the use of different starting materials and reaction conditions .
Biochemical Analysis
Biochemical Properties
3-(phenylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been found to interact with Kv7 potassium channels, functioning as an activator . This interaction is crucial for its potential therapeutic effects, as Kv7 channels are involved in regulating neuronal excitability and are targets for treating conditions such as epilepsy, pain, and migraines . The compound’s ability to modulate these channels highlights its importance in biochemical research.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with Kv7 channels can alter neuronal signaling, leading to changes in cellular excitability and neurotransmitter release . Additionally, the compound’s impact on gene expression can result in the upregulation or downregulation of specific genes involved in cellular metabolism and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to Kv7 potassium channels, stabilizing their open state and enhancing their activity . This binding interaction is critical for its role as a channel activator, leading to increased potassium ion flow and reduced neuronal excitability. Additionally, the compound may influence other molecular targets, contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in gene expression and cellular metabolism. These temporal effects are essential for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively modulates Kv7 channel activity, leading to therapeutic effects such as reduced neuronal excitability and pain relief . At higher doses, the compound may exhibit toxic or adverse effects, including potential neurotoxicity and disruption of normal cellular processes . Understanding the dosage effects is crucial for determining the compound’s therapeutic window and safety in clinical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. The compound is metabolized primarily through hepatic enzymes, leading to the formation of active and inactive metabolites . These metabolic pathways can affect the compound’s bioavailability, efficacy, and safety. Additionally, the compound’s interaction with metabolic enzymes can influence metabolic flux and metabolite levels, further impacting its biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound is transported across cell membranes through specific transporters and binding proteins, facilitating its distribution to target sites . Once inside the cells, the compound can accumulate in specific tissues, influencing its localization and activity. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For instance, its localization to the plasma membrane is crucial for its interaction with Kv7 channels and subsequent modulation of neuronal excitability . Additionally, the compound’s presence in other subcellular compartments can influence its overall biochemical effects and therapeutic potential.
Preparation Methods
The synthesis of 3-(phenylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide typically involves the condensation of aminopyrazoles with various reagents such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . These reactions are carried out under specific conditions to ensure high yields and purity of the final product. Industrial production methods may involve the use of acyclic reagents and optimized reaction conditions to achieve efficient synthesis on a larger scale .
Chemical Reactions Analysis
3-(phenylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, leading to the formation of various substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
3-(phenylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide can be compared with other similar compounds such as:
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure and have been studied for their diverse biological activities.
2,3,5-Trisubstituted pyrazolo[1,5-a]pyrimidine compounds: These compounds are known for their potential as PI3Kγ inhibitors and have applications in cancer and immune-related disorders.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ from those of other similar compounds.
Properties
IUPAC Name |
3-phenylsulfanyl-N-pyrazolo[1,5-a]pyridin-5-ylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c20-16(8-11-21-15-4-2-1-3-5-15)18-13-7-10-19-14(12-13)6-9-17-19/h1-7,9-10,12H,8,11H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFELQOLYTDAGRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NC2=CC3=CC=NN3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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